molecular formula C12H12O2SSe B14557096 3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid CAS No. 61776-02-1

3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid

Cat. No.: B14557096
CAS No.: 61776-02-1
M. Wt: 299.26 g/mol
InChI Key: BTNFNMNWVRJLKF-UHFFFAOYSA-N
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Description

3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid is a chemical compound that features a benzoselenophene moiety linked to a propanoic acid group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:

    Formation of Benzoselenophene: The benzoselenophene core can be synthesized through a cyclization reaction involving selenium and an appropriate aromatic precursor.

    Attachment of Sulfanyl Group: The benzoselenophene is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of Propanoic Acid Moiety: The final step involves the reaction of the sulfanyl intermediate with a propanoic acid derivative under suitable conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoselenophene moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzoselenophene derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The benzoselenophene moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide: Similar structure but with an amide group instead of a carboxylic acid.

    Benzoselenophene derivatives: Compounds with variations in the substituents on the benzoselenophene ring.

Uniqueness

3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid is unique due to the combination of the benzoselenophene moiety and the propanoic acid group linked via a sulfanyl bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

61776-02-1

Molecular Formula

C12H12O2SSe

Molecular Weight

299.26 g/mol

IUPAC Name

3-(1-benzoselenophen-2-ylmethylsulfanyl)propanoic acid

InChI

InChI=1S/C12H12O2SSe/c13-12(14)5-6-15-8-10-7-9-3-1-2-4-11(9)16-10/h1-4,7H,5-6,8H2,(H,13,14)

InChI Key

BTNFNMNWVRJLKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C([Se]2)CSCCC(=O)O

Origin of Product

United States

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